molecular formula C5H4F3NS B11733706 3-(Trifluoromethyl)thiophen-2-amine

3-(Trifluoromethyl)thiophen-2-amine

Cat. No.: B11733706
M. Wt: 167.15 g/mol
InChI Key: VAACFQSCFCEZTO-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)thiophen-2-amine is an organic compound that features a thiophene ring substituted with a trifluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)thiophen-2-amine typically involves the introduction of a trifluoromethyl group to a thiophene ring followed by amination. One common method is the trifluoromethylation of thiophene derivatives using reagents like trifluoromethyl iodide in the presence of a catalyst. The resulting trifluoromethylated thiophene can then be subjected to amination reactions using ammonia or amine sources under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)thiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents under basic conditions.

Major Products:

Scientific Research Applications

3-(Trifluoromethyl)thiophen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)thiophen-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)thiophen-2-amine
  • 3-(Trifluoromethyl)thiophene
  • 2-(Trifluoromethyl)thiophene

Comparison: 3-(Trifluoromethyl)thiophen-2-amine is unique due to the presence of both a trifluoromethyl group and an amine group on the thiophene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which are not observed in compounds lacking either the trifluoromethyl or amine group .

Properties

Molecular Formula

C5H4F3NS

Molecular Weight

167.15 g/mol

IUPAC Name

3-(trifluoromethyl)thiophen-2-amine

InChI

InChI=1S/C5H4F3NS/c6-5(7,8)3-1-2-10-4(3)9/h1-2H,9H2

InChI Key

VAACFQSCFCEZTO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(F)(F)F)N

Origin of Product

United States

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